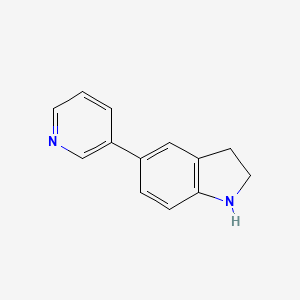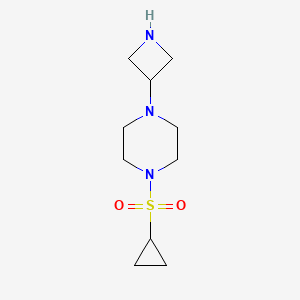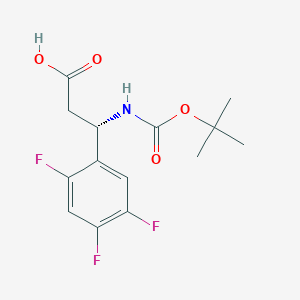![molecular formula C22H25NO4 B13640743 (S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU, DIC, or EDC.
Substitution: Reaction with nucleophiles to introduce various functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HATU, DIC, or EDC in the presence of a base like N-methylmorpholine.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include peptides and modified amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the coupling reactions, preventing side reactions. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid is unique due to its specific side chain, which can influence the properties and reactivity of the resulting peptides. This compound’s ethylpentanoic acid side chain provides distinct steric and electronic effects compared to other Fmoc-protected amino acids, making it valuable for synthesizing peptides with unique structural and functional properties.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)pentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)22(23,20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,3-4,13,23H2,1-2H3,(H,24,25)/t22-/m0/s1 |
InChI Key |
ZYKYDHZOLXXYEC-QFIPXVFZSA-N |
Isomeric SMILES |
CCC(CC)[C@](C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Canonical SMILES |
CCC(CC)C(C(=O)O)(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


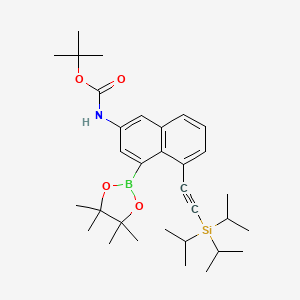
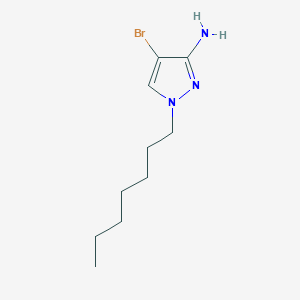

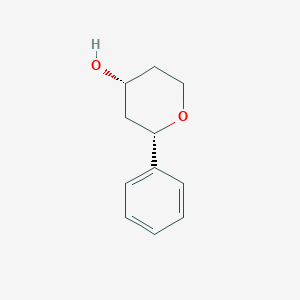
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)
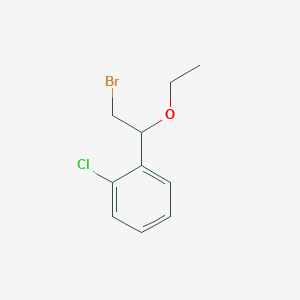
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
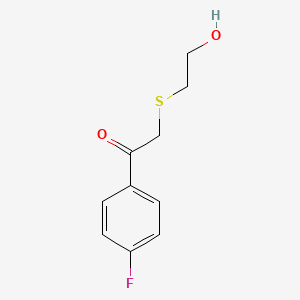
![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)
